REACTION_CXSMILES
|
C([N:8](CC1C=CC=CC=1)[CH2:9][C:10]([F:17])([F:16])[C:11]([O:13]CC)=[O:12])C1C=CC=CC=1.Cl.[CH3:26][CH2:27]O>[OH-].[OH-].[Pd+2]>[CH2:26]([CH:9]([NH2:8])[C:10]([F:16])([F:17])[C:11]([OH:13])=[O:12])[CH3:27] |f:3.4.5|
|
Name
|
|
Quantity
|
517 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(CC(C(=O)OCC)(F)F)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature under H2 atmosphere for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was rinsed with water and ether
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated from the ether layer
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(C(=O)O)(F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |